molecular formula C14H18N6O2 B6470631 N-cyclopropyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide CAS No. 2640888-96-4

N-cyclopropyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide

Cat. No.: B6470631
CAS No.: 2640888-96-4
M. Wt: 302.33 g/mol
InChI Key: XPJQHBJSOWNGDL-UHFFFAOYSA-N
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Description

“N-cyclopropyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It features a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic heterocyclic compound and a member of the pyrazolopyridine family . This compound is of interest due to its close similarity with the purine bases adenine and guanine .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes the core structure of the compound , has been extensively studied . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system . The key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core. The pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds are privileged structures in medicinal chemistry . The elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the treatment of the formimidate derivative with hydrazine hydrate in ethanol . The 6-substituted amino moiety together with N7 in roscovitine was replaced by N arylglycyl moiety in all the proposed compounds, this glycyl group is responsible for the 2 essential hydrogen bonds with Leu83 in most of the compounds .

Future Directions

The compound shows significant inhibitory activity, making it a potential candidate for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Future research could focus on further optimizing the structure and evaluating the compound in preclinical and clinical studies.

Biochemical Analysis

Biochemical Properties

N-cyclopropyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide has been shown to interact with CDK2, a cyclin-dependent kinase . The compound fits well into the active site of CDK2, forming essential hydrogen bonds with the amino acid Leu83 . This interaction leads to the inhibition of CDK2, thereby affecting cell cycle progression .

Cellular Effects

In cellular assays, this compound has demonstrated potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound inhibits the growth of these cell lines, with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of CDK2 . By binding to the active site of CDK2, the compound prevents the kinase from phosphorylating its substrates, thereby disrupting cell cycle progression . This leads to cell cycle arrest and the induction of apoptosis .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound have not been reported, the compound’s potent inhibitory effects on cell growth and induction of apoptosis suggest that it may have long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory effects on CDK2, it may influence pathways regulated by this kinase .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its interaction with CDK2, it is likely to be found in the cytoplasm where CDK2 is typically localized .

Properties

IUPAC Name

N-cyclopropyl-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-19-12-10(6-17-19)13(16-8-15-12)20-4-5-22-11(7-20)14(21)18-9-2-3-9/h6,8-9,11H,2-5,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJQHBJSOWNGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCOC(C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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